5-Benzyl-4-chloropyrimidine-2-ylamine

描述

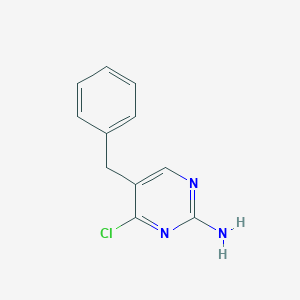

5-Benzyl-4-chloropyrimidine-2-ylamine is a substituted pyrimidine derivative characterized by a benzyl group at position 5, a chlorine atom at position 4, and an amine (-NH2) group at position 2. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their structural similarity to nucleic acid bases. This compound is hypothesized to serve as a key intermediate in the synthesis of kinase inhibitors or antiviral agents, though specific applications require further experimental validation.

属性

分子式 |

C11H10ClN3 |

|---|---|

分子量 |

219.67 g/mol |

IUPAC 名称 |

5-benzyl-4-chloropyrimidin-2-amine |

InChI |

InChI=1S/C11H10ClN3/c12-10-9(7-14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14,15) |

InChI 键 |

QKOJJWMXCCQJKO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CC2=CN=C(N=C2Cl)N |

产品来源 |

United States |

相似化合物的比较

(i) 5-(Benzyloxy)-2,4-dichloropyrimidine (CAS 91183-17-4)

- Substituents : Benzyloxy (-OCH2C6H5) at position 5, chlorine atoms at positions 2 and 4 .

- Molecular Formula : C11H8Cl2N2O.

- Molecular Weight : 255.103 g/mol.

- Reactivity : The benzyloxy group acts as a leaving group, facilitating nucleophilic substitution at position 5. The dichloro configuration allows sequential functionalization at positions 2 and 6.

- Applications : Used in multi-step syntheses of agrochemicals or antiviral compounds due to its versatile substitution sites .

(ii) 5-(Benzyloxy)-4-chloropyrimidine (CAS 91063-23-9)

- Substituents : Benzyloxy at position 5 and chlorine at position 4 .

- Molecular Formula : C11H9ClN2O.

- Molecular Weight : 220.654 g/mol.

- Reactivity : The single chlorine atom at position 4 directs electrophilic substitution, while the benzyloxy group can be deprotected to yield hydroxylated intermediates.

- Applications : A high-purity intermediate in pharmaceutical synthesis, particularly for anticancer agents .

(iii) This compound

- Substituents : Benzyl (-CH2C6H5) at position 5, chlorine at position 4, and amine at position 2.

- Molecular Formula : C11H10ClN3 (theoretical).

- Molecular Weight : ~219.67 g/mol (calculated).

- Reactivity : The amine group enables participation in coupling reactions (e.g., amide bond formation) and enhances nucleophilicity at position 2. The benzyl group stabilizes the ring system against metabolic degradation.

- Applications : Likely employed in targeted drug design, leveraging the amine for bioactive moiety conjugation.

Comparative Data Table

Key Research Findings

- Substituent Impact on Reactivity : The benzyl group in this compound offers greater stability compared to benzyloxy derivatives, which are prone to hydrolysis .

- Biological Activity : Amine-containing pyrimidines often exhibit enhanced binding to biological targets (e.g., ATP-binding pockets in kinases) compared to halogenated analogs.

- Synthetic Flexibility: The dichloro derivative (CAS 91183-17-4) allows sequential functionalization, whereas the mono-chloro derivative (CAS 91063-23-9) is more selective in reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。